Cas no 54300-08-2 (2-Acetyl-3,5-dimethylpyrazine)

2-Acetyl-3,5-dimethylpyrazine Chemical and Physical Properties
Names and Identifiers
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- 1-(3,5-Dimethylpyrazin-2-yl)ethanone
- 1-(3,5-Dimethylpyrazinyl)ethan-1-one
- 2-ACETYL-3(5OR6)-DIMETHYL PYRAZIN FEMA NO.3327
- 2-Acetyl-3,5(or6)-dimethylpyrazine
- 2-Acetyl-3,5(6)-diMethylpyrazine, Mixture of isoMers
- 2-Acetyl-3,5-diMethy
- 2-ACETYL-3,5-DIMETHYLPRAZINE
- 2-Acetyl-3,5-dimethylpyrazin
- 2-acetyl-3,5di-methylpyrazine
- 2-acetyl-3,5-dimethylpyrazine
- Einecs 259-076-0
- FEMA 3327
- FEMA NUMBER 3327
- Pyrazine,2-acetyl-3,5-dimethyl
- Ethanone, 1-(3,5-dimethylpyrazinyl)-
- RES1FSY5Z7
- Ethanone, 1-(3,5-dimethyl-2-pyrazinyl)-
- 2-Acetyl-3,5-dimethyl pyrazine
- Ethanone, 1-(dimethylpyrazinyl)-
- UCGOSAWBWFUKDT-UHFFFAOYSA-N
- Pyrazine, 2-acetyl-3,5-dimethyl
- 1-(3,5-Dimethylpyrazin-2-yl)ethanone mixture of isomers
- 1-(3,5-Dimethyl-2-pyrazinyl)-1-ethanone
- 2-Acetyl-3,5-dimethylpyrazine
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- MDL: MFCD00055023
- Inchi: 1S/C8H10N2O/c1-5-4-9-8(7(3)11)6(2)10-5/h4H,1-3H3
- InChI Key: UCGOSAWBWFUKDT-UHFFFAOYSA-N
- SMILES: O=C(C([H])([H])[H])C1C(C([H])([H])[H])=NC(C([H])([H])[H])=C([H])N=1
Computed Properties
- Exact Mass: 150.07900
- Monoisotopic Mass: 150.079313
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 42.8
Experimental Properties
- Density: 1.073
- Boiling Point: 70 ºC (7 mmHg)
- Flash Point: 195 ºF
- Refractive Index: 1.517
- PSA: 42.85000
- LogP: 1.29600
- Vapor Pressure: 3 mm Hg ( 20 °C)
- FEMA: 3327
2-Acetyl-3,5-dimethylpyrazine Security Information
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Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305 + P351 + P338
- WGK Germany:3
- Hazard Category Code: R36/37/38
- Safety Instruction: S26-S36/37/39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Safety Term:S26;S36/37/39
- HazardClass:Comb liq
- PackingGroup:III
- Storage Condition:Store at room temperature
2-Acetyl-3,5-dimethylpyrazine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Acetyl-3,5-dimethylpyrazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D502873-10g |
1-(3,5-DiMethylpyrazin-2-yl)ethanone |
54300-08-2 | 97% | 10g |
$180 | 2024-05-24 | |
eNovation Chemicals LLC | D502873-5g |
1-(3,5-DiMethylpyrazin-2-yl)ethanone |
54300-08-2 | 97% | 5g |
$170 | 2024-05-24 | |
Apollo Scientific | OR904583-25g |
2-Acetyl-3,5-dimethylpyrazine |
54300-08-2 | 98+% | 25g |
£158.00 | 2025-02-20 | |
Alichem | A099001363-100g |
1-(3,5-Dimethylpyrazin-2-yl)ethanone |
54300-08-2 | 95% | 100g |
$405.96 | 2023-09-01 | |
eNovation Chemicals LLC | D574467-25g |
1-(3,5-dimethylpyrazin-2-yl)ethan-1-one |
54300-08-2 | 97% | 25g |
$330 | 2024-05-24 | |
eNovation Chemicals LLC | D574467-100g |
1-(3,5-dimethylpyrazin-2-yl)ethan-1-one |
54300-08-2 | 97% | 100g |
$870 | 2024-05-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A3326-5G |
2-Acetyl-3,5-dimethylpyrazine |
54300-08-2 | 98.0%(GC) | 5g |
¥350.0 | 2024-07-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZZ888-5g |
2-Acetyl-3,5-dimethylpyrazine (contains 2-Acetyl-3,6-dimethylpyrazine) |
54300-08-2 | 98% (contains 1-(3,6-Dimethylpyrazin-2-yl)ethanone) | 5g |
192.0CNY | 2021-07-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZZ888-1g |
2-Acetyl-3,5-dimethylpyrazine (contains 2-Acetyl-3,6-dimethylpyrazine) |
54300-08-2 | 98% (contains 1-(3,6-Dimethylpyrazin-2-yl)ethanone) | 1g |
61.0CNY | 2021-07-10 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W332700-25G-K |
2-Acetyl-3,5-dimethylpyrazine |
54300-08-2 | ≥98%, FG | 25G |
4435.2 | 2021-05-17 |
2-Acetyl-3,5-dimethylpyrazine Related Literature
-
Kirridharhapany T. Radhakrishnapany,Chee Yan Wong,Fang Khai Tan,Jia Wen Chong,Raymond R. Tan,Kathleen B. Aviso,Jose Isagani B. Janairo,Nishanth G. Chemmangattuvalappil Mol. Syst. Des. Eng. 2020 5 1391
Additional information on 2-Acetyl-3,5-dimethylpyrazine
Introduction to 2-Acetyl-3,5-dimethylpyrazine (CAS No. 54300-08-2)
2-Acetyl-3,5-dimethylpyrazine, with the chemical identifier CAS No. 54300-08-2, is a heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the pyrazine family, characterized by a six-membered aromatic ring containing two nitrogen atoms. The presence of an acetyl group and two methyl substituents at the 3 and 5 positions introduces unique electronic and steric properties, making it a versatile scaffold for synthetic applications.
The structural features of 2-Acetyl-3,5-dimethylpyrazine contribute to its potential biological activity. Pyrazines are known for their broad spectrum of biological interactions, including antimicrobial, anti-inflammatory, and antioxidant properties. The acetyl group enhances the compound's reactivity, allowing for further functionalization and derivatization, which is crucial in drug discovery processes. Researchers have leveraged these properties to explore novel therapeutic agents targeting various diseases.
In recent years, 2-Acetyl-3,5-dimethylpyrazine has been investigated for its role in modulating enzymatic pathways and cellular signaling. Studies have demonstrated its ability to interact with specific enzymes involved in metabolic disorders and neurodegenerative diseases. For instance, the compound has shown promise in preclinical models as a potential inhibitor of polyphenol oxidase, an enzyme implicated in oxidative stress-related pathologies.
The synthesis of 2-Acetyl-3,5-dimethylpyrazine involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Advanced synthetic methodologies, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to optimize the production process. These techniques not only improve efficiency but also minimize byproduct formation, ensuring a cleaner reaction profile suitable for pharmaceutical applications.
One of the most compelling aspects of 2-Acetyl-3,5-dimethylpyrazine is its potential as a building block for more complex drug molecules. By incorporating this scaffold into larger structures, chemists can fine-tune pharmacokinetic and pharmacodynamic properties to enhance drug efficacy and reduce side effects. This approach aligns with the growing trend in medicinal chemistry toward rational drug design, where structural modifications are guided by computational modeling and experimental data.
Recent advancements in spectroscopic techniques have provided deeper insights into the molecular interactions of 2-Acetyl-3,5-dimethylpyrazine with biological targets. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) have been particularly valuable in elucidating its binding mechanisms and conformations in solution. These analytical methods are essential for understanding how the compound interacts with proteins and nucleic acids at the molecular level.
The pharmaceutical industry has taken notice of 2-Acetyl-3,5-dimethylpyrazine due to its promising preclinical results. Several companies are currently conducting Phase I clinical trials to assess its safety and tolerability in human subjects. Early data suggest that the compound exhibits favorable pharmacokinetic profiles, including reasonable bioavailability and rapid clearance from the bloodstream. These findings are encouraging for further development into marketed therapies.
From an environmental perspective, the sustainable production of 2-Acetyl-3,5-dimethylpyrazine is an important consideration. Green chemistry principles have been applied to develop more eco-friendly synthetic routes that reduce waste generation and energy consumption. For example, solvent-free reactions and biocatalytic processes have been explored as alternatives to traditional methods involving hazardous reagents.
The future of 2-Acetyl-3,5-dimethylpyrazine research lies in interdisciplinary collaboration between chemists, biologists, and pharmacologists. By combining experimental data with computational modeling, researchers can accelerate the discovery of novel derivatives with enhanced therapeutic potential. This collaborative approach is essential for addressing complex diseases that require multifaceted treatment strategies.
In conclusion,2-Acetyl-3,5-dimethylpyrazine (CAS No. 54300-08-2) represents a significant advancement in medicinal chemistry due to its structural versatility and biological activity. Its role as a key intermediate in drug development underscores its importance in modern pharmaceutical research. As new methodologies emerge and clinical trials progress,this compound will continue to play a pivotal role in shaping the future of therapeutic innovation.
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